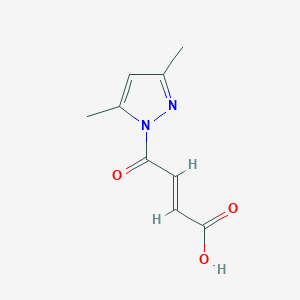![molecular formula C11H6FIN2O B12893449 [(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-84-0](/img/structure/B12893449.png)
[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of fluorine and iodine atoms on the quinoline ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Nucleophilic Substitution: The introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions. This involves the reaction of the halogenated quinoline with a suitable nucleophile, such as sodium cyanide (NaCN), under basic conditions.
Industrial Production Methods
Industrial production of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale halogenation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents and catalysts are used to facilitate these reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.
Applications De Recherche Scientifique
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoroquinoline: A fluorinated quinoline derivative with similar chemical properties.
8-Iodoquinoline: An iodinated quinoline derivative with comparable reactivity.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both fluorine and iodine atoms on the quinoline ring. This dual halogenation imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88757-84-0 |
|---|---|
Formule moléculaire |
C11H6FIN2O |
Poids moléculaire |
328.08 g/mol |
Nom IUPAC |
2-(5-fluoro-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6FIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
Clé InChI |
GLBLQNTUTWZWDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2F)I)OCC#N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


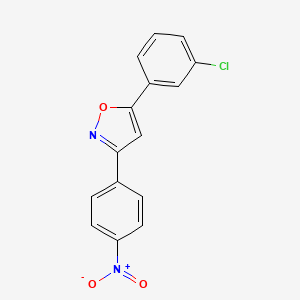
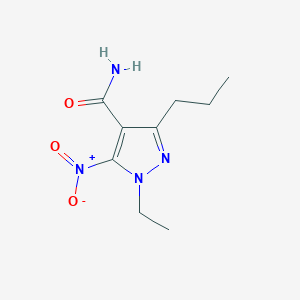
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
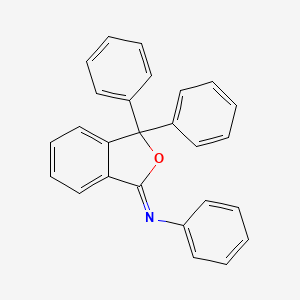
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
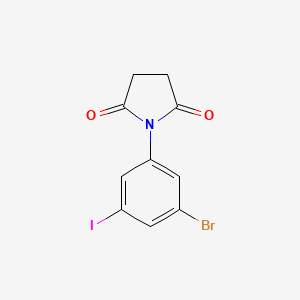
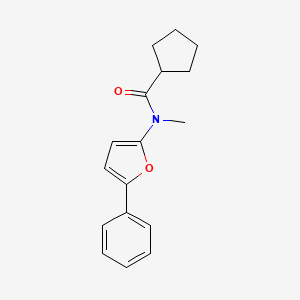
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
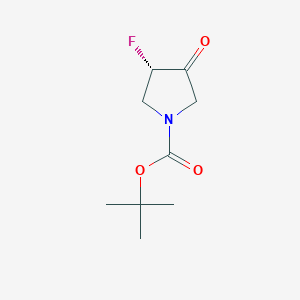
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
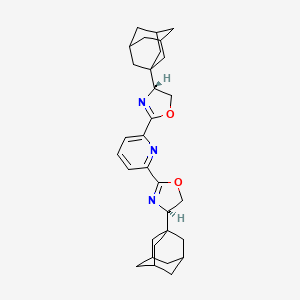
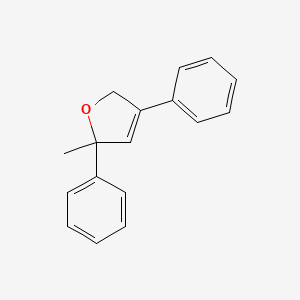
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
